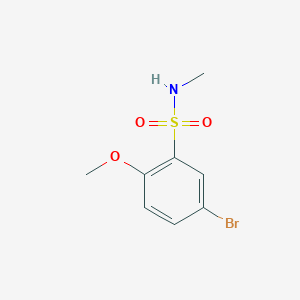

5-bromo-2-methoxy-N-methylbenzenesulfonamide

Description

5-Bromo-2-methoxy-N-methylbenzenesulfonamide (CAS: 871269-17-9) is a sulfonamide derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-methyl substitution on the sulfonamide nitrogen. Its molecular formula is C₈H₁₀BrNO₃S, with a molecular weight of 280.14 g/mol .

Properties

IUPAC Name |

5-bromo-2-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNYMPXBNITLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429167 | |

| Record name | 5-bromo-2-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-17-9 | |

| Record name | 5-Bromo-2-methoxy-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-methylbenzenesulfonamide typically involves the bromination of 2-methoxybenzenesulfonamide followed by N-methylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The N-methylation step can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzenesulfonamides.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include amines.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methoxy-N-methylbenzenesulfonamide serves as an important building block in organic synthesis, enabling the creation of more complex organic molecules. It can undergo various chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to form corresponding hydroxyl derivatives.

- Reduction Reactions : The sulfonamide group can be reduced to yield sulfonic acids or related compounds.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Substitution | 5-substituted-2-methylbenzenesulfonamides | Nucleophiles (e.g., sodium azide) |

| Oxidation | 5-bromo-2-methylbenzenesulfonic acid | Potassium permanganate |

| Reduction | 5-bromo-2-methylbenzenesulfonyl hydrazide | Lithium aluminum hydride |

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly in drug development:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains by disrupting folic acid synthesis, similar to other sulfonamides .

- Anticancer Properties : In vitro studies indicate that it inhibits tumor growth in colorectal cancer cells by inducing cell cycle arrest at the G1 phase.

Biological Studies

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : It interacts with key enzymes such as acetylcholinesterase and carbonic anhydrase, potentially leading to therapeutic applications .

- Protein Interactions : The methoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Case Studies

-

Colorectal Cancer Research :

- A study demonstrated that this compound effectively inhibited tumor growth in vitro by inducing G1 phase cell cycle arrest in colorectal cancer cells.

- Enzyme Inhibition Studies :

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of 5-bromo-2-methoxy-N-methylbenzenesulfonamide with key analogs:

Table 1: Structural and Physicochemical Comparisons

Crystallographic and Structural Insights

- Crystal Packing :

- X-ray studies of N-(2-{[5-bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide reveal intramolecular hydrogen bonds (N–H···O) stabilizing the sulfonamide group .

- The N-methyl group in the target compound reduces steric hindrance compared to bulkier N-alkyl substituents, improving solubility .

Biological Activity

5-Bromo-2-methoxy-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is crucial for its biological activity. The presence of bromine and methoxy groups enhances its pharmacological profile. Its molecular formula is CHBrNOS.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In a study involving the NCI 60 cancer cell line panel, compounds similar to this sulfonamide were tested for growth inhibition across various cancer types:

- Key Findings :

| Compound | IC (µM) | Cell Line | % Inhibition |

|---|---|---|---|

| 5-Bromo-2-Methyl | 0.49 | SK-MEL-5 | 91% |

| Similar Derivative | 0.62 | OVCAR-4 | 56% |

| Other Derivative | 1.25 | UO-31 | 60% |

2. Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated. Studies on various derivatives showed promising results against several bacterial strains:

- Key Findings :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | % Inhibition |

|---|---|---|

| Escherichia coli | <10 µg/mL | >80% |

| Staphylococcus aureus | <5 µg/mL | >85% |

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in targeting carbonic anhydrases, which are crucial in various physiological processes:

- Key Findings :

- The inhibition of hCA I and hCA II suggests possible therapeutic applications in conditions like glaucoma and epilepsy.

- The structure-activity relationship highlights the importance of specific substitutions on the aromatic ring for enhanced binding affinity .

Study on Anticancer Properties

A recent study synthesized several derivatives based on the sulfonamide framework and tested them against a panel of cancer cell lines:

- Results : The compound with the bromine substitution demonstrated superior activity compared to other halogenated analogs.

- : The research supports the potential of this compound as a lead candidate in developing new anticancer therapies .

Antibacterial Efficacy Assessment

In another study focusing on antibacterial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.